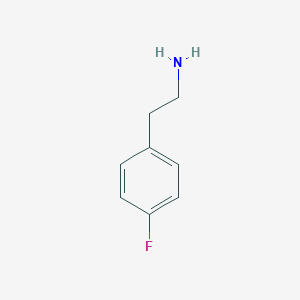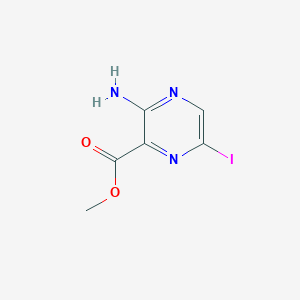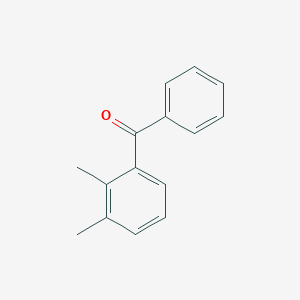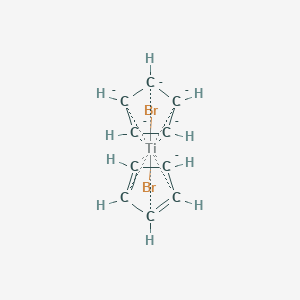
Cyclopenta-1,3-diene;cyclopentane;dibromotitanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopenta-1,3-diene;cyclopentane;dibromotitanium is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of Cyclopenta-1,3-diene;cyclopentane;dibromotitanium is not fully understood. However, it is believed to act as a Lewis acid catalyst, which can activate certain functional groups and facilitate various chemical reactions. It has been shown to be highly effective in promoting the Diels-Alder reaction, which is a key step in the synthesis of many complex organic molecules.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of Cyclopenta-1,3-diene;cyclopentane;dibromotitanium. However, it has been shown to be relatively non-toxic and has not been associated with any significant adverse effects in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Cyclopenta-1,3-diene;cyclopentane;dibromotitanium is its high catalytic activity, which makes it an ideal reagent for various chemical reactions. It is also relatively easy to synthesize and has been shown to be effective in promoting reactions in both organic and inorganic chemistry. However, one of the main limitations is its high reactivity, which can make it difficult to control in certain reactions. It is also relatively expensive and may not be suitable for large-scale industrial applications.
Orientations Futures
There are several potential future directions for research on Cyclopenta-1,3-diene;cyclopentane;dibromotitanium. One area of interest is in the development of new synthetic methods that can produce this compound in a more efficient and cost-effective manner. Another area of interest is in the development of new applications for this compound, such as in the synthesis of new pharmaceuticals or materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research areas.
Méthodes De Synthèse
Cyclopenta-1,3-diene;cyclopentane;dibromotitanium can be synthesized using various methods, including the reaction of cyclopentadiene with titanium tetrachloride in the presence of a reducing agent such as lithium aluminum hydride. Another method involves the reaction of cyclopentadiene with titanium tetrachloride in the presence of a reducing agent such as sodium borohydride. Both methods have been shown to be effective in producing Cyclopenta-1,3-diene;cyclopentane;dibromotitanium in high yields.
Applications De Recherche Scientifique
Cyclopenta-1,3-diene;cyclopentane;dibromotitanium has been extensively studied for its potential applications in various scientific research areas. One of the most promising applications is in the field of organic synthesis, where it has been used as a catalyst in various reactions such as the Diels-Alder reaction. It has also been studied for its potential use in the synthesis of complex organic molecules and as a reagent in the preparation of functionalized cyclopentanes.
Propriétés
Numéro CAS |
1293-73-8 |
|---|---|
Nom du produit |
Cyclopenta-1,3-diene;cyclopentane;dibromotitanium |
Formule moléculaire |
C10H10Br2Ti-6 |
Poids moléculaire |
337.86 g/mol |
Nom IUPAC |
cyclopenta-1,3-diene;dibromotitanium |
InChI |
InChI=1S/2C5H5.2BrH.Ti/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H;/q2*-1;;;+2/p-2 |
Clé InChI |
LUSNBRYWOSDOGM-UHFFFAOYSA-L |
SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ti](Br)Br |
SMILES canonique |
[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[Ti](Br)Br |
Synonymes |
(C2H5)2TiBr2 titanocene dibromide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



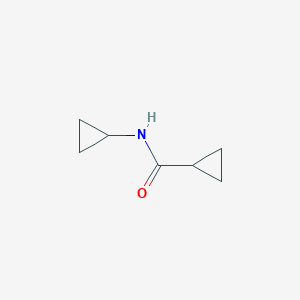
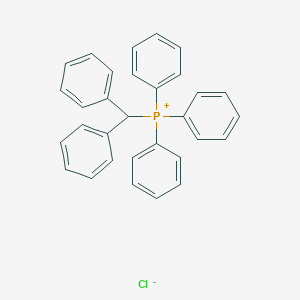
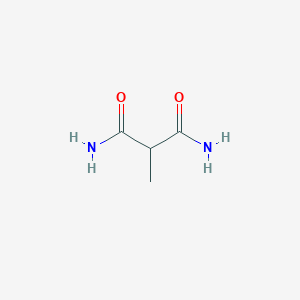
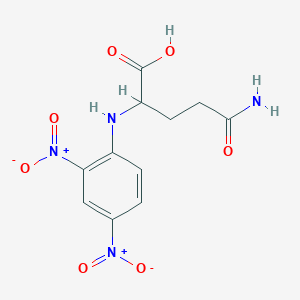
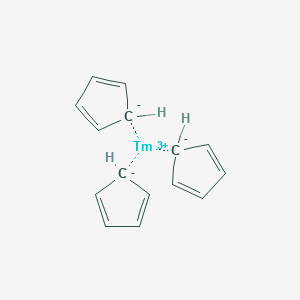
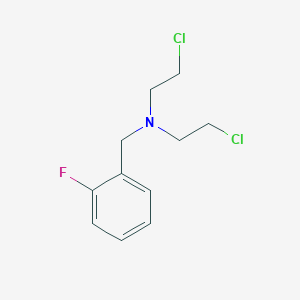
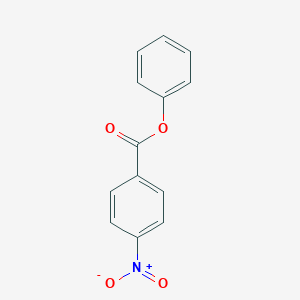
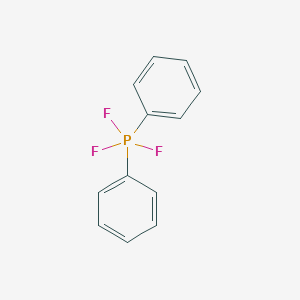
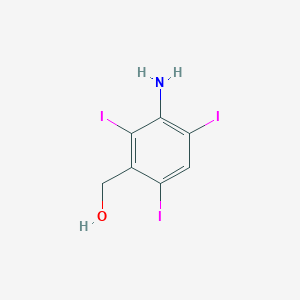
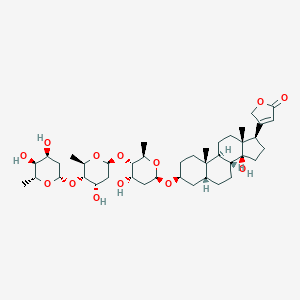
![N,N-diethyl-4-[(4-fluorophenyl)diazenyl]aniline](/img/structure/B75467.png)
